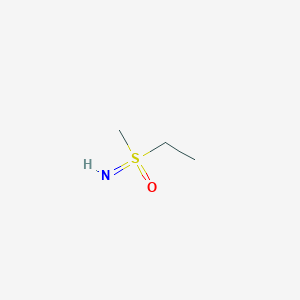
Ethyl(imino)methyl-lamda(6)-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves a detailed look at how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, as well as the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Corrosion Inhibition : Schiff bases derived from compounds similar to Ethyl(imino)methyl-lamda(6)-sulfanone have been investigated for their effectiveness in inhibiting corrosion. Studies like that by Behpour et al. (2009) in the Journal of Materials Science showed significant decreases in the corrosion rate of mild steel in acidic environments when using these inhibitors (Behpour et al., 2009).
Anti-Helicobacter Pylori Agents : Derivatives of Ethyl(imino)methyl-lamda(6)-sulfanone have been developed as potent agents against the gastric pathogen Helicobacter pylori. Carcanague et al. (2002) in the Journal of Medicinal Chemistry describe compounds exhibiting low minimal inhibition concentration values against different clinically relevant H. pylori strains (Carcanague et al., 2002).
Catalysis in Polymerization : Bianchini et al. (2007) in Organometallics studied the influence of sulfur atoms in similar compounds on the catalysis of ethylene oligomerization, demonstrating that the position of sulfur atoms significantly affects catalytic activity (Bianchini et al., 2007).
Antitumor Activity : Compounds structurally related to Ethyl(imino)methyl-lamda(6)-sulfanone have been explored for their antitumor activity. Labarre et al. (1981) in Cancer Letters discussed the significant antitumor activity of certain derivatives in animal studies (Labarre et al., 1981).
Insecticidal Activity : Zhu et al. (2011) in the Journal of Agricultural and Food Chemistry identified sulfoxaflor, a compound related to Ethyl(imino)methyl-lamda(6)-sulfanone, as a novel insecticide showing efficacy against a range of sap-feeding insect pests (Zhu et al., 2011).
Enzyme Inhibition : Mahmood et al. (2018) in Bioorganic Chemistry reported on novel iminothiazolidinone benzenesulfonamides, related to Ethyl(imino)methyl-lamda(6)-sulfanone, as potent inhibitors of carbonic anhydrase II and IX, which are enzymes involved in several diseases (Mahmood et al., 2018).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
Orientations Futures
This involves looking at current research on the compound and identifying areas where further research is needed.
Propriétés
IUPAC Name |
ethyl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYFOJSWJEAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(imino)methyl-lamda(6)-sulfanone | |
CAS RN |
35362-83-5 |
Source


|
| Record name | ethyl(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)
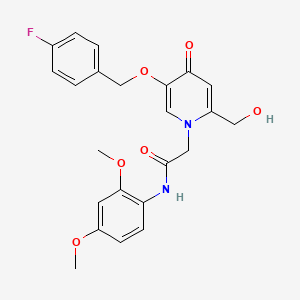
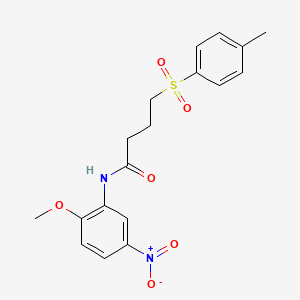
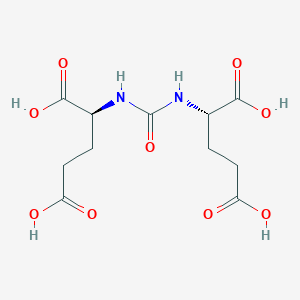
![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)
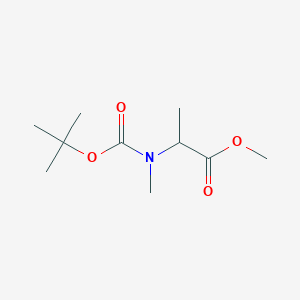

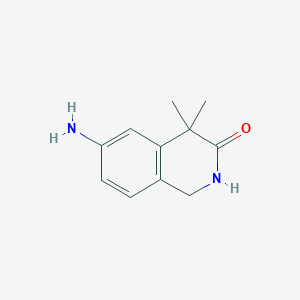
![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)
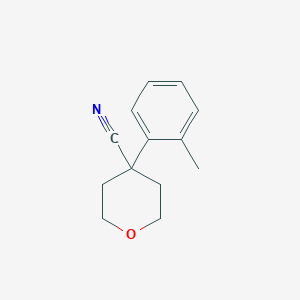
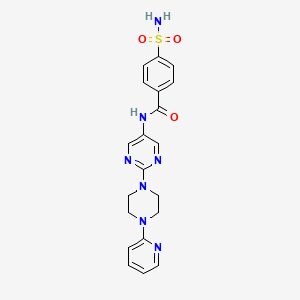
![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)